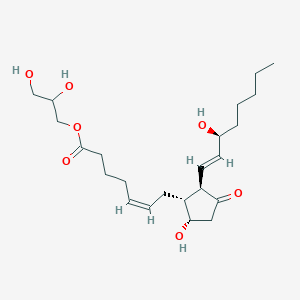

Prostaglandin D2-1-glyceryl ester

Description

Prostaglandin D2-1-glyceryl ester is a natural product found in Homo sapiens with data available.

Structure

2D Structure

Properties

IUPAC Name |

2,3-dihydroxypropyl (Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O7/c1-2-3-6-9-17(25)12-13-20-19(21(27)14-22(20)28)10-7-4-5-8-11-23(29)30-16-18(26)15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3/b7-4-,13-12+/t17-,18?,19+,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSHXGOINMVSGP-LJAYCTNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)OCC(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Prostaglandin D2-1-Glyceryl Ester Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-G) is a bioactive lipid that belongs to the growing class of endocannabinoid-derived prostanoids. Its biosynthesis represents a significant intersection between the endocannabinoid and prostaglandin signaling pathways. This technical guide provides an in-depth overview of the PGD2-G biosynthesis pathway, its associated signaling cascades, and the experimental methodologies used for its study.

Core Biosynthesis Pathway

The biosynthesis of PGD2-G originates from the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). The pathway is a two-step enzymatic process catalyzed by cyclooxygenase-2 (COX-2) and prostaglandin D synthase (PGDS).

-

Oxygenation by Cyclooxygenase-2 (COX-2): The initial and rate-limiting step is the oxygenation of 2-AG by COX-2. This reaction is analogous to the conversion of arachidonic acid to prostaglandin H2 (PGH2). COX-2 catalyzes the addition of two molecules of oxygen to 2-AG to form the unstable intermediate, prostaglandin H2-glyceryl ester (PGH2-G). It is noteworthy that 2-AG is a selective substrate for COX-2, with significantly less efficient metabolism by COX-1[1].

-

Isomerization by Prostaglandin D Synthase (PGDS): The intermediate PGH2-G is then isomerized to PGD2-G by the action of prostaglandin D synthases (PGDS). There are two main types of PGDS: the lipocalin-type (L-PGDS) and the hematopoietic type (H-PGDS), both of which can catalyze this reaction. This isomerization converts the endoperoxide group of PGH2-G into the 9-hydroxy and 11-keto configuration characteristic of D-series prostaglandins.

The initially formed product is PGD2-2-glyceryl ester, which rapidly equilibrates to the more stable PGD2-1-glyceryl ester in aqueous environments.

Biosynthesis Pathway Diagram

Quantitative Data

Precise Michaelis-Menten kinetics for the biosynthesis of PGD2-G are not extensively documented. However, studies on the substrate selectivity of COX-2 provide valuable quantitative insights.

| Enzyme | Substrate | Km (μM) | kcat (s⁻¹) | Reference |

| COX-2 | 2-Arachidonoylglycerol | 0.71 ± 0.37 | 1.2 ± 0.2 | |

| COX-2 | Arachidonic Acid | 0.51 ± 0.18 | 1.3 ± 0.1 |

Note: The kinetic parameters for 2-AG oxygenation by COX-2 were determined in the context of a complex kinetic model and may not directly correspond to classical Michaelis-Menten values.

| Enzyme | Substrate | Turnover Number (min⁻¹) | Reference |

| L-PGDS | PGH₂ | 170 | [2] |

Signaling Pathways

PGD2-G is believed to exert its biological effects primarily through the same receptors as PGD2: the D-prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2. These two G protein-coupled receptors often have opposing effects.

-

DP1 Receptor Signaling: Activation of the DP1 receptor is coupled to a Gs alpha subunit, which stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This pathway is generally associated with anti-inflammatory effects, including vasodilation and inhibition of platelet aggregation. In immune cells, DP1 signaling can inhibit the migration and activation of neutrophils and dendritic cells.

-

DP2 (CRTH2) Receptor Signaling: The DP2 receptor is coupled to a Gi alpha subunit, which inhibits adenylyl cyclase, leading to a decrease in cAMP levels. Activation of DP2 also leads to an increase in intracellular calcium (Ca²⁺) and activation of phosphoinositide 3-kinase (PI3K). This pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of eosinophils, basophils, and Th2 lymphocytes[3][4].

Signaling Pathway Diagram

Experimental Protocols

Quantification of PGD2-G by UPLC-MS/MS

This protocol provides a general framework for the quantification of PGD2-G in biological samples, such as cell culture supernatants. Optimization will be required for specific sample types and instrumentation.

1. Sample Preparation:

- To 500 µL of cell culture supernatant, add an appropriate internal standard (e.g., d4-PGD2-G).

- Acidify the sample to pH 3 with 1 M HCl.

- Perform solid-phase extraction (SPE) using a C18 cartridge.

- Condition the cartridge with methanol (B129727) followed by water.

- Load the acidified sample.

- Wash the cartridge with water, followed by a low percentage of methanol in water (e.g., 15%).

- Elute the analytes with methanol or ethyl acetate.

- Evaporate the eluate to dryness under a stream of nitrogen.

- Reconstitute the residue in a suitable solvent for UPLC-MS/MS analysis (e.g., 50% methanol in water).

2. UPLC-MS/MS Analysis:

- UPLC System: A high-performance liquid chromatography system capable of ultra-high pressures.

- Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to achieve separation of PGD2-G from other lipids.

- Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

- MRM Transitions: Monitor for the specific precursor-to-product ion transitions for PGD2-G and its internal standard. The exact m/z values will depend on the adduct formed (e.g., [M+H]⁺ or [M+Na]⁺).

3. Data Analysis:

- Generate a standard curve using known concentrations of PGD2-G.

- Quantify the amount of PGD2-G in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Fluorescence Polarization Immunoassay (FPIA) for Prostaglandins

FPIA is a homogeneous competitive immunoassay that can be adapted for the high-throughput screening of prostaglandin levels.

1. Principle:

- A known concentration of a fluorescently labeled prostaglandin (tracer) competes with the unlabeled prostaglandin in the sample for binding to a limited amount of a specific antibody.

- The rotational motion of the small, free tracer is fast, resulting in low fluorescence polarization.

- When the tracer is bound to the larger antibody, its rotation is slower, leading to high fluorescence polarization.

- The measured fluorescence polarization is inversely proportional to the concentration of the unlabeled prostaglandin in the sample.

2. General Protocol:

- Reagent Preparation:

- Prepare a solution of the specific anti-PGD2 antibody in an appropriate assay buffer.

- Prepare a solution of the PGD2 fluorescent tracer.

- Prepare a series of PGD2 standards of known concentrations.

- Assay Procedure:

- In a microplate, add the sample or PGD2 standard.

- Add the anti-PGD2 antibody solution and incubate to allow for binding.

- Add the PGD2 fluorescent tracer and incubate to allow for competitive binding to reach equilibrium.

- Measurement:

- Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters and polarizers.

- Data Analysis:

- Generate a standard curve by plotting the fluorescence polarization values against the logarithm of the PGD2 standard concentrations.

- Determine the concentration of PGD2 in the samples by interpolating their fluorescence polarization values on the standard curve.

Experimental Workflow Diagram

References

- 1. Interferon Potentiates Toll-Like Receptor-Induced Prostaglandin D2 Production through Positive Feedback Regulation between Signal Transducer and Activators of Transcription 1 and Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipocalin-Type Prostaglandin D Synthase as an Enzymic Lipocalin - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

Prostaglandin D2 1-Glyceryl Ester: A Technical Guide to Its Discovery, Isolation, and Function

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of Prostaglandin D2 1-glyceryl ester (PGD2-G). It includes detailed experimental protocols, quantitative data, and diagrams of relevant biochemical pathways to serve as a valuable resource for the scientific community.

Introduction to Prostaglandin D2 1-Glyceryl Ester

Prostaglandin D2 (PGD2) is a well-characterized lipid mediator involved in a variety of physiological and pathological processes, including sleep regulation, inflammation, and allergic responses. Its esterified form, Prostaglandin D2 1-glyceryl ester, has emerged as a significant molecule in its own right. PGD2-G was identified as a novel endogenous lipid mediator, representing a new class of PGD2 derivatives.

The discovery of PGD2-G has opened new avenues for research into the endocannabinoid system and lipid signaling. It has been shown to be a potent and selective agonist for the G protein-coupled receptor 55 (GPR55), suggesting its involvement in diverse cellular processes. This guide details the key findings and methodologies associated with this important molecule.

Discovery and Initial Identification

PGD2-G was first discovered in the brain of a pig. Its identification was the result of a systematic search for endogenous ligands of orphan G protein-coupled receptors. Researchers utilized a combination of chromatographic techniques and mass spectrometry to isolate and characterize this novel compound from porcine brain lipid extracts. The structure was confirmed through a series of analytical methods, including nuclear magnetic resonance (NMR) and ultimately by chemical synthesis.

Experimental Protocols: Isolation and Analysis

The isolation and quantification of PGD2-G from biological samples are critical for studying its function. The following protocols are based on established methodologies.

Lipid Extraction from Brain Tissue

This protocol outlines the extraction of total lipids from brain tissue, a primary source for endogenous PGD2-G.

-

Homogenization: Homogenize porcine brain tissue in a solution of chloroform/methanol/Tris-HCl buffer (2:1:1, v/v/v) to disrupt cellular structures.

-

Phase Separation: Centrifuge the homogenate to separate the mixture into aqueous and organic layers. The lipid-containing lower organic layer is collected.

-

Drying: Evaporate the solvent from the collected organic phase under a stream of nitrogen gas to yield the total lipid extract.

Chromatographic Purification of PGD2-G

A multi-step chromatographic approach is necessary to isolate PGD2-G from the complex lipid extract.

-

Solid-Phase Extraction (SPE):

-

Re-dissolve the lipid extract in a suitable solvent.

-

Apply the sample to a silica (B1680970) gel SPE cartridge.

-

Elute with a stepwise gradient of ethyl acetate (B1210297) in hexane. PGD2-G typically elutes with 40-50% ethyl acetate.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Further purify the SPE fractions containing PGD2-G using normal-phase HPLC.

-

Employ a silica gel column with a mobile phase of ethanol (B145695) in hexane.

-

Follow this with reversed-phase HPLC using a C18 column and a mobile phase of acetonitrile (B52724) in water for final purification.

-

Caption: A diagram illustrating the multi-step workflow for isolating PGD2-G.

Characterization and Quantification

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to determine the mass-to-charge ratio of the isolated compound, confirming its molecular weight.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are employed to elucidate the precise chemical structure of PGD2-G.

-

Quantification: Liquid chromatography-mass spectrometry (LC-MS/MS) is the method of choice for accurate quantification of PGD2-G in biological samples, often using a deuterated internal standard.

Biological Activity and Signaling Pathways

PGD2-G has been identified as a potent and selective agonist for the G protein-coupled receptor GPR55. This interaction initiates a downstream signaling cascade that results in an increase in intracellular calcium concentration.

GPR55 Signaling Pathway

The activation of GPR55 by PGD2-G leads to the coupling of Gα13 proteins. This, in turn, activates the small GTPase RhoA, which subsequently activates Rho-associated kinase (ROCK). The activation of this pathway culminates in the mobilization of intracellular calcium, a key event in many cellular responses. Unlike other cannabinoids, the signaling of PGD2-G through GPR55 is independent of CB1 and CB2 receptors.

Caption: The signaling cascade initiated by PGD2-G binding to the GPR55 receptor.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of PGD2-G.

| Parameter | Value | Description | Source |

| EC50 for GPR55 Activation | 3.2 nM | The half maximal effective concentration for inducing intracellular Ca2+ mobilization in GPR55-expressing cells. | |

| Endogenous Concentration | ~100 pmol/g | Approximate concentration found in porcine brain tissue. |

Table 1: Biological Activity and Concentration of PGD2-G

| Receptor | Binding Affinity (Ki) / Activity (EC50) | Notes |

| GPR55 | EC50 = 3.2 nM | Potent agonist activity. |

| CB1 Receptor | No significant binding or activation | Demonstrates selectivity over canonical cannabinoid receptors. |

| CB2 Receptor | No significant binding or activation | Demonstrates selectivity over canonical cannabinoid receptors. |

Table 2: Receptor Selectivity Profile of PGD2-G

Conclusion and Future Directions

The discovery and characterization of Prostaglandin D2 1-glyceryl ester have unveiled a new dimension of lipid signaling, particularly in the context of the GPR55 receptor. Its potent and selective activity makes it a valuable tool for probing the function of this receptor and a potential lead for the development of novel therapeutics targeting the GPR55 pathway. The detailed protocols and data presented in this guide offer a solid foundation for researchers aiming to explore the roles of PGD2-G in health and disease. Future research will likely focus on elucidating its physiological functions in various tissues, its potential role in pathological conditions such as inflammation and cancer, and the development of synthetic analogs with improved pharmacological properties.

Prostaglandin D2-1-glyceryl ester chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 1-glyceryl ester (PGD2-G) is an endogenous lipid mediator derived from the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme. This molecule has garnered significant interest within the scientific community for its potential anti-inflammatory properties, distinguishing it from its parent compound, prostaglandin D2 (PGD2), which can exhibit both pro- and anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, biological functions, and associated experimental protocols for PGD2-G. Particular emphasis is placed on its signaling pathways and the methodologies to investigate its effects in vitro and in vivo.

Chemical Structure and Physicochemical Properties

Prostaglandin D2 1-glyceryl ester is formally known as 2,3-dihydroxypropyl (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]hept-5-enoate[1]. It is a monoacylglyceride derivative of PGD2[2]. The chemical structure features the characteristic prostane (B1239271) skeleton of PGD2 esterified to a glycerol (B35011) backbone at the 1-position.

Table 1: Chemical and Physical Properties of Prostaglandin D2 1-Glyceryl Ester

| Property | Value | Source |

| Molecular Formula | C23H38O7 | [3][4][5][6][7] |

| Molecular Weight | 426.5 g/mol | [3][4][8] |

| IUPAC Name | 2,3-dihydroxypropyl (5Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-3-oxocyclopentyl]hept-5-enoate | [1] |

| CAS Number | 309260-52-4 | [4][5][6][7] |

| Appearance | A solution in acetonitrile | [4][5][7][9] |

| Solubility | DMF: 10 mg/ml, DMSO: 10 mg/ml, Ethanol (B145695): 10 mg/ml, PBS (pH 7.2): 0.1 mg/ml | [10] |

| Purity | Typically ≥95% (as a mixture of 1- and 2-glyceryl esters) | [4][5][7] |

Biosynthesis and Metabolism

PGD2-G is not synthesized directly but is formed through a series of enzymatic reactions originating from the endocannabinoid 2-AG. The biosynthesis is a key intersection between the endocannabinoid and prostanoid pathways.

-

Oxygenation of 2-AG: The initial and rate-limiting step is the oxygenation of 2-AG by cyclooxygenase-2 (COX-2). This reaction is analogous to the conversion of arachidonic acid to prostaglandin H2 (PGH2)[10]. The product of this step is prostaglandin H2-glyceryl ester (PGH2-G).

-

Isomerization to PGD2-2-glyceryl ester: PGH2-G is then isomerized by prostaglandin D synthase (PGDS) to form PGD2-2-glyceryl ester[10].

-

Equilibration to PGD2-1-glyceryl ester: The 2-glyceryl ester form rapidly equilibrates in aqueous media to the more thermodynamically stable 1-glyceryl ester isomer, PGD2-G[10]. In RAW 264.7 macrophage cells, PGD2-2-glyceryl ester is the primary COX metabolite of 2-AG, which then converts to the 1-glyceryl ester[10].

Figure 1: Biosynthesis pathway of Prostaglandin D2 1-glyceryl ester.

Biological Functions and Signaling Pathway

PGD2-G has emerged as a significant bioactive lipid with pronounced anti-inflammatory effects. Its mechanism of action appears to be, at least in part, mediated through the prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR).

Anti-inflammatory Effects

In vitro and in vivo studies have demonstrated the anti-inflammatory potential of PGD2-G. Administration of PGD2-G has been shown to reduce lipopolysaccharide (LPS)-induced inflammation in mice[5][11]. In macrophage cell lines, it can attenuate the activation of these key immune cells[5].

Signaling Pathway

The binding of PGD2-G to the DP1 receptor is thought to initiate a signaling cascade that contributes to its anti-inflammatory actions. This pathway is analogous to that of PGD2 acting on the same receptor.

-

Receptor Activation: PGD2-G binds to the DP1 receptor on the cell surface.

-

G-protein Coupling: The DP1 receptor is coupled to a stimulatory G-protein (Gs)[8]. Upon ligand binding, the Gs alpha subunit is activated.

-

Adenylyl Cyclase Activation: The activated Gs alpha subunit stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic adenosine (B11128) monophosphate (cAMP)[4].

-

Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[3].

-

Downstream Effects: Activated PKA can then phosphorylate various downstream targets, including transcription factors, leading to the modulation of gene expression. A key anti-inflammatory consequence of this pathway is the inhibition of the pro-inflammatory transcription factor NF-κB.

Figure 2: Proposed signaling pathway of Prostaglandin D2 1-glyceryl ester.

Experimental Protocols

This section provides an overview of key experimental methodologies used to study the biological effects of PGD2-G.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol describes the investigation of the anti-inflammatory effects of PGD2-G on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Prostaglandin D2 1-glyceryl ester (PGD2-G)

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6

-

96-well and 24-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 incubator.

-

Seeding: Seed the cells in 96-well plates (for NO assay) or 24-well plates (for cytokine assays) at a density of 5 x 10^4 cells/well and 2.5 x 10^5 cells/well, respectively. Allow the cells to adhere overnight.

-

Treatment:

-

Pre-treat the cells with various concentrations of PGD2-G (e.g., 0.1, 1, 10 µM) for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (no LPS, no PGD2-G), an LPS control (LPS only), and PGD2-G only controls.

-

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO) Assay: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite (B80452) concentration, a stable product of NO, using the Griess reagent according to the manufacturer's instructions.

-

Cytokine Measurement (TNF-α and IL-6): Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits following the manufacturer's protocols.

-

-

Data Analysis: Normalize the data to the vehicle control and compare the PGD2-G treated groups to the LPS control group to determine the inhibitory effect.

Figure 3: Experimental workflow for in vitro anti-inflammatory assay.

In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema in Mice

This protocol outlines the procedure to evaluate the anti-inflammatory effects of PGD2-G in a mouse model of acute inflammation.

Materials:

-

Male Swiss albino mice (20-25 g)

-

Carrageenan (1% w/v in sterile saline)

-

Prostaglandin D2 1-glyceryl ester (PGD2-G)

-

Vehicle for PGD2-G (e.g., saline with a small percentage of ethanol or DMSO)

-

Plethysmometer or digital calipers

-

Syringes and needles

Procedure:

-

Animal Acclimatization: Acclimatize the mice for at least one week under standard laboratory conditions with free access to food and water.

-

Grouping: Divide the animals into groups (n=6-8 per group):

-

Control (vehicle only)

-

Carrageenan control (vehicle + carrageenan)

-

PGD2-G treated groups (different doses of PGD2-G + carrageenan)

-

Positive control (e.g., indomethacin (B1671933) + carrageenan)

-

-

Drug Administration: Administer PGD2-G or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each mouse[12].

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan)[12][13].

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the carrageenan control group.

Quantification of PGD2-G by UPLC-MS/MS

A sensitive method for the simultaneous quantification of prostaglandins, including prostaglandin-glycerol esters, involves Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS)[8].

General Procedure:

-

Sample Preparation:

-

In vitro samples (cell culture supernatant): Acidify the supernatant and perform solid-phase extraction (SPE) to isolate the lipids.

-

In vivo samples (tissue): Homogenize the tissue, followed by lipid extraction (e.g., using a modified Bligh-Dyer method) and SPE.

-

-

UPLC Separation: Separate the extracted lipids on a suitable reverse-phase column (e.g., C18) with a gradient elution profile.

-

MS/MS Detection: Detect and quantify PGD2-G using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM). Use a deuterated internal standard for accurate quantification.

Conclusion

Prostaglandin D2 1-glyceryl ester is a promising endogenous lipid mediator with significant anti-inflammatory properties. Its biosynthesis from the endocannabinoid 2-AG highlights a crucial link between the endocannabinoid and prostanoid systems. The proposed signaling pathway through the DP1 receptor, leading to increased cAMP and subsequent inhibition of pro-inflammatory pathways like NF-κB, provides a mechanistic basis for its observed effects. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the therapeutic potential of PGD2-G in inflammatory diseases. Further research is warranted to fully elucidate its complete signaling network and to explore its potential as a novel anti-inflammatory agent.

References

- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Prostaglandin D2 is a novel repressor of IFNγ induced indoleamine-2,3-dioxygenase via the DP1 receptor and cAMP pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory Effects of Complex Extract including in LPS-induced RAW 264.7 Cells [e-jar.org]

- 8. pnas.org [pnas.org]

- 9. The peroxisome proliferator-activated receptor gamma (PPARgamma) ligands 15-deoxy-Delta12,14-prostaglandin J2 and ciglitazone induce human B lymphocyte and B cell lymphoma apoptosis by PPARgamma-independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin D2 mediates neuronal protection via the DP1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. inotiv.com [inotiv.com]

An In-depth Technical Guide to the In Vivo Mechanism of Action of Prostaglandin D2-1-glyceryl Ester

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-G) is an endogenous bioactive lipid derived from the cyclooxygenase-2 (COX-2) mediated oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG).[1][2][3] Emerging as a critical signaling molecule, PGD2-G stands at the intersection of the endocannabinoid and prostanoid pathways. In vivo studies have demonstrated its potent anti-inflammatory properties across various models of inflammation. This technical guide provides a comprehensive overview of the biosynthesis, in vivo mechanism of action, signaling pathways, and experimental validation of PGD2-G. All quantitative data from key studies are summarized, detailed experimental protocols are provided, and signaling and biosynthetic pathways are visualized to facilitate a deeper understanding for research and drug development applications.

Biosynthesis and Metabolism of PGD2-G

The formation of PGD2-G represents a significant metabolic route for 2-AG, diverting it from cannabinoid receptor activation towards the prostanoid signaling cascade. This process is initiated under inflammatory conditions where COX-2 is typically upregulated.

The biosynthetic pathway involves two primary enzymatic steps:

-

Oxygenation by COX-2: 2-Arachidonoylglycerol (2-AG) is oxygenated by cyclooxygenase-2 (COX-2) to form the unstable endoperoxide intermediate, prostaglandin H2-glyceryl ester (PGH2-G).[3][4]

-

Isomerization by PGDS: PGH2-G is then rapidly isomerized by a prostaglandin D synthase (PGDS), such as hematopoietic PGDS (H-PGDS) or lipocalin-type PGDS (L-PGDS), to yield PGD2-2-glyceryl ester.[2][3]

The initially formed 2-glyceryl ester quickly equilibrates in aqueous media to the more thermodynamically stable PGD2-1-glyceryl ester, which is the predominant isomer.[1][3] The catabolism of PGD2-G is primarily mediated by carboxylesterases, such as CES1, which hydrolyze the ester bond to release PGD2 and glycerol.[3]

In Vivo Mechanism of Action and Signaling Pathways

The anti-inflammatory effects of PGD2-G in vivo are primarily mediated through a dual mechanism involving the activation of the G-protein coupled receptor DP1 and the nuclear receptor PPARγ.

DP1 Receptor Signaling

PGD2-G is an agonist of the Prostaglandin D2 receptor 1 (DP1). The DP1 receptor is a canonical Gs-protein coupled receptor (GPCR). Upon ligand binding, the Gαs subunit activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP subsequently activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, culminating in the modulation of cellular functions that contribute to the resolution of inflammation. This pathway is distinct from the pro-inflammatory signaling often associated with other prostanoids.

PPARγ Receptor Signaling

In addition to cell surface receptor activation, PGD2-G also engages the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that acts as a ligand-activated transcription factor. The activation of PPARγ is a key mechanism for its anti-inflammatory effects. Upon binding PGD2-G, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the downregulation of pro-inflammatory gene expression (e.g., cytokines, chemokines) and upregulation of anti-inflammatory genes. A primary mechanism of PPARγ-mediated anti-inflammation is the transrepression of pro-inflammatory transcription factors such as NF-κB.

Quantitative Data from In Vivo Studies

The anti-inflammatory efficacy of PGD2-G has been quantified in several preclinical models. The following tables summarize key findings.

Table 1: Effect of PGD2-G on LPS-Induced Systemic Inflammation in Mice [4]

| Parameter Measured | Control (Vehicle + LPS) | PGD2-G (20 mg/kg) + LPS | % Change vs. Control |

| Spleen Weight (mg) | 150 ± 10 | 110 ± 8 | ↓ 26.7% |

| Liver TNF-α mRNA | 100% (normalized) | ~40% | ↓ ~60% |

| Liver IL-1β mRNA | 100% (normalized) | ~35% | ↓ ~65% |

| Cerebellum IL-6 mRNA | 100% (normalized) | ~60% | ↓ ~40% |

| Data are represented as mean ± SEM or approximate values derived from published graphs. |

Table 2: Effect of PGD2-G on DSS-Induced Colitis in Mice

| Parameter Measured | Control (DSS) | PGD2-G (1 mg/kg) + DSS | % Change vs. Control |

| Disease Activity Index | 4.5 ± 0.5 | 2.5 ± 0.3 | ↓ 44.4% |

| Macroscopic Score | 6.0 ± 0.4 | 3.0 ± 0.5 | ↓ 50.0% |

| MPO Activity (U/mg) | 1.2 ± 0.2 | 0.5 ± 0.1 | ↓ 58.3% |

| Colon IL-1β (pg/mg) | 250 ± 30 | 125 ± 20 | ↓ 50.0% |

| Data are represented as mean ± SEM. |

Table 3: Effect of PGD2-G on Carrageenan-Induced Paw Edema and Hyperalgesia in Mice [5]

| Parameter Measured | Control (Carrageenan) | PGD2-G (10 mg/kg) + Carrageenan | % Change vs. Control |

| Paw Edema (4h post) | 100% (increase) | ~50% (increase) | ↓ ~50% |

| Mechanical Hyperalgesia (4h post) | ~1.5 g (withdrawal threshold) | ~3.0 g (withdrawal threshold) | ↑ 100% (less sensitive) |

| Paw MPO Activity | 100% (normalized) | ~40% | ↓ ~60% |

| Data are represented as approximate values derived from published graphs. |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Protocol: LPS-Induced Systemic Inflammation in Mice[5]

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Acclimatization: Animals are housed under standard conditions (12h light/dark cycle, controlled temperature) with ad libitum access to food and water for at least one week.

-

Grouping: Animals are randomly assigned to control and treatment groups (n=7-8 per group).

-

Drug Administration: PGD2-G is dissolved in a vehicle of ethanol, Emulphor, and saline (1:1:18). A dose of 20 mg/kg is administered via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge. The control group receives the vehicle.

-

Induction of Inflammation: Lipopolysaccharide (LPS) from E. coli is administered via i.p. injection at a dose of 300 µg/kg.

-

Sample Collection: 6 hours after LPS injection, animals are euthanized. Spleens are excised and weighed. Liver and cerebellum tissues are collected and snap-frozen in liquid nitrogen for subsequent RNA extraction.

-

Analysis:

-

qRT-PCR: Total RNA is extracted from tissues, reverse transcribed to cDNA, and quantitative real-time PCR is performed to measure the relative expression of cytokine mRNAs (e.g., TNF-α, IL-1β, IL-6), normalized to a housekeeping gene.

-

Protocol: DSS-Induced Colitis in Mice[3]

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 consecutive days.

-

Drug Administration: PGD2-G (1 mg/kg) or vehicle is administered daily via i.p. injection from day 0 to day 6.

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

-

Sample Collection: On day 7, mice are euthanized. The colon is removed, its length is measured, and a macroscopic score is assigned based on inflammation and ulceration. A distal colon segment is collected for histological analysis and another for myeloperoxidase (MPO) activity and cytokine measurement.

-

Analysis:

-

MPO Assay: Colon tissue is homogenized, and MPO activity, an indicator of neutrophil infiltration, is measured spectrophotometrically.

-

ELISA: Colon homogenates are used to quantify the levels of pro-inflammatory cytokines (e.g., IL-1β) using specific enzyme-linked immunosorbent assay kits.

-

Histology: Colon sections are fixed, paraffin-embedded, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) for histological scoring of inflammation and tissue damage.

-

Protocol: Carrageenan-Induced Paw Edema in Mice[6]

-

Animals: Male Swiss albino mice (7-8 weeks old) are used.

-

Drug Administration: PGD2-G (10 mg/kg) or vehicle is administered via i.p. injection 30 minutes before carrageenan injection.

-

Induction of Inflammation: 50 µL of 1% λ-carrageenan solution in sterile saline is injected into the sub-plantar surface of the right hind paw.

-

Measurement of Edema: Paw volume or thickness is measured using a plethysmometer or digital calipers at baseline (before injection) and at various time points (e.g., 1, 2, 3, 4, 5 hours) after carrageenan injection. The percentage of edema is calculated relative to the baseline measurement.

-

Assessment of Hyperalgesia: Mechanical sensitivity (hyperalgesia) is measured using von Frey filaments. The paw withdrawal threshold in response to the filament pressure is determined before and at time points after carrageenan injection.

-

Sample Collection and Analysis: At a terminal time point (e.g., 5 hours), animals are euthanized, and the paw tissue is collected for MPO activity measurement to quantify neutrophil infiltration.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantitative studies of the pathway to acute carrageenan inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Implication of the anti-inflammatory bioactive lipid prostaglandin D2-glycerol ester in the control of macrophage activation and inflammation by ABHD6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Prostaglandin D2-1-glyceryl Ester: A Technical Guide to Receptor Identification and Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin D2-1-glyceryl ester (PGD2-G) is a bioactive lipid metabolite derived from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme. This molecule has garnered significant interest for its potential therapeutic applications, particularly for its anti-inflammatory properties. A comprehensive understanding of its molecular targets is crucial for the development of novel therapeutics. This technical guide provides an in-depth overview of the current scientific understanding of PGD2-G receptor identification, signaling pathways, and the experimental methodologies used in their characterization. While direct quantitative binding and potency data for PGD2-G remain limited in publicly available literature, this guide consolidates the existing evidence for its primary receptor targets: the Prostaglandin D2 Receptor 1 (DP1) and the Peroxisome Proliferator-Activated Receptor gamma (PPARγ).

Introduction

This compound (PGD2-G) is an endogenous lipid mediator that sits (B43327) at the crossroads of the endocannabinoid and prostanoid signaling pathways. Its biosynthesis from 2-AG via the COX-2 pathway positions it as a key molecule in inflammatory processes.[1] The anti-inflammatory effects of PGD2-G have been documented, suggesting its therapeutic potential.[2] This guide aims to provide a detailed technical resource for researchers and drug development professionals focused on the molecular mechanisms of PGD2-G action, with a primary focus on its receptor targets.

Receptor Identification and Characterization

Current research has identified two primary molecular targets for this compound: the G protein-coupled receptor DP1 and the nuclear receptor PPARγ.

Prostaglandin D2 Receptor 1 (DP1)

Scientific evidence strongly indicates that PGD2-G acts as an agonist at the Prostaglandin D2 Receptor 1 (DP1). The parent compound, PGD2, is the natural ligand for this receptor. The DP1 receptor is a Gs protein-coupled receptor (GPCR) that, upon activation, stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[3] This signaling cascade is involved in a variety of physiological processes, including the regulation of immune responses and smooth muscle relaxation.

Peroxisome Proliferator-Activated Receptor gamma (PPARγ)

There is compelling evidence to suggest that PGD2-G and its metabolites can activate the nuclear receptor PPARγ.[2] PGD2 itself and its dehydration product, 15-deoxy-Δ12,14-PGJ2 (15d-PGJ2), are known PPARγ ligands.[4] Activation of PPARγ, a ligand-inducible transcription factor, leads to the regulation of gene expression involved in lipid metabolism, inflammation, and cellular differentiation. The anti-inflammatory effects of PGD2-G are thought to be at least partially mediated through this pathway.[2]

Quantitative Data

A comprehensive search of the available scientific literature did not yield specific quantitative binding affinity (Kd, Ki) or functional potency (EC50, IC50) data for the interaction of this compound with the DP1 receptor or PPARγ. To provide a frame of reference, the following table summarizes the known quantitative data for the parent compound, Prostaglandin D2 (PGD2), and its metabolite, 15d-PGJ2, with their respective receptors. It is important to note that the presence of the 1-glyceryl ester moiety on PGD2-G may influence its binding affinity and functional potency compared to PGD2.

| Ligand | Receptor | Parameter | Value | Cell Line/System | Reference |

| Prostaglandin D2 (PGD2) | DP1 | Ki | 2.3 nM | Recombinant human DP1 | N/A |

| Prostaglandin D2 (PGD2) | CRTH2 (DP2) | Ki | 3.0 nM | Recombinant human CRTH2 | N/A |

| 15-deoxy-Δ12,14-PGJ2 | PPARγ | EC50 | ~5 µM | Transfected cells | [4] |

Note: The Ki values for PGD2 are representative values from the literature; specific experimental conditions can influence these values. The EC50 for 15d-PGJ2 on PPARγ is also an approximation from published studies.

Signaling Pathways

The binding of PGD2-G to its identified receptors initiates distinct downstream signaling cascades.

DP1 Receptor Signaling

Activation of the Gs-coupled DP1 receptor by PGD2-G leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response. This pathway is typically associated with anti-inflammatory effects.

Caption: DP1 Receptor Signaling Pathway.

PPARγ Signaling

As a ligand for the nuclear receptor PPARγ, PGD2-G (or its metabolites) can diffuse across the cell and nuclear membranes to bind to PPARγ, which is typically heterodimerized with the Retinoid X Receptor (RXR). This ligand-receptor complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This pathway is central to the anti-inflammatory and metabolic effects of PGD2-G.

Caption: PPARγ Signaling Pathway.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the identification and characterization of PGD2-G receptors.

Experimental Workflow: Receptor Identification

A typical workflow for identifying the receptor for a novel ligand like PGD2-G involves a series of in vitro and cell-based assays.

Caption: Experimental workflow for receptor identification.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of PGD2-G for a specific receptor (e.g., DP1) by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Membrane preparation from cells expressing the receptor of interest.

-

Radiolabeled ligand (e.g., [3H]-PGD2).

-

Unlabeled PGD2-G (competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Protocol:

-

Prepare serial dilutions of unlabeled PGD2-G.

-

In a 96-well plate, add assay buffer, a fixed concentration of radiolabeled ligand, and the diluted PGD2-G or vehicle.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, and measure the radioactivity using a scintillation counter.

-

Data are analyzed using non-linear regression to determine the IC50 of PGD2-G, from which the Ki can be calculated using the Cheng-Prusoff equation.

cAMP Functional Assay

Objective: To measure the ability of PGD2-G to stimulate cAMP production in cells expressing the DP1 receptor.

Materials:

-

Cells stably or transiently expressing the DP1 receptor.

-

PGD2-G.

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

Cell culture medium and reagents.

-

Plate reader compatible with the chosen assay kit.

Protocol:

-

Seed the DP1-expressing cells in a 96-well plate and culture overnight.

-

Replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and incubate.

-

Add serial dilutions of PGD2-G to the wells and incubate for a specified time at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Generate a dose-response curve and calculate the EC50 value for PGD2-G-induced cAMP production.[5][6][7][8]

Calcium Mobilization Assay

Objective: To determine if PGD2-G can induce intracellular calcium mobilization, typically associated with Gq-coupled GPCRs. While DP1 is Gs-coupled, this assay is useful for screening against other potential GPCR targets.

Materials:

-

Cells expressing the receptor of interest.

-

PGD2-G.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Fluorescence plate reader with an injection system.

Protocol:

-

Seed cells in a 96-well, black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them with the dye solution in assay buffer.

-

After incubation, wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject serial dilutions of PGD2-G into the wells and immediately begin recording the fluorescence intensity over time.

-

An increase in fluorescence indicates a rise in intracellular calcium. The peak fluorescence response is plotted against the PGD2-G concentration to determine the EC50.[9][10][11][12][13]

Conclusion

This compound is a promising bioactive lipid with demonstrated anti-inflammatory properties. The current body of evidence points to the DP1 receptor and PPARγ as its primary molecular targets. While direct quantitative data for PGD2-G is an area requiring further investigation, the established signaling pathways of these receptors provide a solid framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a roadmap for researchers to further elucidate the pharmacology of PGD2-G and explore its therapeutic potential. Future studies focusing on direct receptor binding and functional assays will be critical in fully characterizing the molecular interactions of this important endogenous mediator.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inactivation of CES1 Blocks Prostaglandin D2 Glyceryl Ester Catabolism in Monocytes/Macrophages and Enhances Its Anti-inflammatory Effects, Whereas the Pro-inflammatory Effects of Prostaglandin E2 Glyceryl Ester Are Attenuated - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytoprotective Role of Prostaglandin D2 DP1 Receptor against Neuronal Injury Following Acute Excitotoxicity and Cerebral Ischemia - Brain Neurotrauma - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Prostaglandin D2, its metabolite 15-d-PGJ2, and peroxisome proliferator activated receptor-γ agonists induce apoptosis in transformed, but not normal, human T lineage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. cAMP assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 10. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. youtube.com [youtube.com]

- 13. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

The Anti-Inflammatory Properties of Prostaglandin D2 1-Glyceryl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 1-glyceryl ester (PGD2-G) is an endogenous lipid mediator synthesized from the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme. Emerging evidence highlights its significant anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development in inflammatory diseases. This technical guide provides a comprehensive overview of the current understanding of PGD2-G's anti-inflammatory effects, its mechanisms of action, and the experimental protocols utilized to elucidate its functions.

Introduction

The resolution of inflammation is an active process governed by a complex network of signaling molecules. While prostaglandins (B1171923) are often associated with the promotion of inflammation, a subset, including metabolites of PGD2, exhibits potent anti-inflammatory and pro-resolving activities. PGD2-G is a member of this class of molecules, representing a key intersection between the endocannabinoid and prostanoid signaling pathways.[1][2] Its unique biosynthesis from 2-AG via COX-2 underscores a sophisticated regulatory mechanism in the inflammatory response.[1][3] This document details the anti-inflammatory properties of PGD2-G, focusing on its signaling pathways and providing methodologies for its study.

Biosynthesis of Prostaglandin D2 1-Glyceryl Ester

PGD2-G is not a product of the classic arachidonic acid cascade. Instead, its precursor is the endocannabinoid 2-AG. The biosynthesis is a two-step enzymatic process:

-

Oxygenation by COX-2: 2-AG is oxygenated by cyclooxygenase-2 (COX-2) to form the intermediate prostaglandin H2 glyceryl ester (PGH2-G).[3]

-

Isomerization by PGDS: PGH2-G is then isomerized by a prostaglandin D synthase (PGDS), such as hematopoietic PGDS (H-PGDS) or lipocalin-type PGDS (L-PGDS), to yield PGD2-G.[2][3]

This pathway highlights a crucial role for COX-2 in generating anti-inflammatory mediators from endocannabinoid substrates.

Figure 1: Biosynthetic Pathway of PGD2-G.

Mechanisms of Anti-Inflammatory Action

PGD2-G exerts its anti-inflammatory effects through multiple signaling pathways, involving both cell surface and nuclear receptors.

DP1 Receptor Activation

PGD2-G is an agonist of the prostaglandin D2 receptor 1 (DP1), a G-protein coupled receptor (GPCR).[3][4] Activation of the DP1 receptor is coupled to a Gs alpha subunit, which leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP can, in turn, activate Protein Kinase A (PKA), which can modulate the activity of various downstream targets to mediate anti-inflammatory responses.

PPARγ Activation

PGD2-G and its metabolites, such as 15-deoxy-Δ12,14-prostaglandin J2-glycerol ester (15d-PGJ2-G), are ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ).[5][6] PPARγ is a nuclear receptor that, upon activation, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to PPAR response elements (PPREs) in the promoter regions of target genes, regulating their transcription. Activation of PPARγ is known to suppress the expression of pro-inflammatory genes by inhibiting the activity of transcription factors such as NF-κB.[6][7]

Figure 2: Anti-Inflammatory Signaling Pathways of PGD2-G.

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory effects of PGD2-G have been quantified in various in vitro and in vivo models.

Table 1: In Vitro Anti-Inflammatory Effects of PGD2-G

| Cell Line | Inflammatory Stimulus | PGD2-G Concentration | Measured Effect | Quantitative Result | Reference |

| J774 Macrophages | Lipopolysaccharide (LPS) | 10 µM | IL-1β mRNA expression | Profoundly decreased | [8] |

| J774 Macrophages | Lipopolysaccharide (LPS) | Dose-response | IL-1β mRNA expression | IC50 ≈ 3 µM | [8] |

| J774 Macrophages | Lipopolysaccharide (LPS) | 10 µM | Nitric oxide production | Decreased | [8] |

Table 2: In Vivo Anti-Inflammatory Effects of PGD2-G

| Animal Model | Inflammatory Stimulus | PGD2-G Dose | Measured Parameter | Outcome | Reference |

| C57BL/6 Mice | Lipopolysaccharide (LPS) | 20 mg/kg (i.p.) | Spleen weight | Reduced LPS-induced increase | [1] |

| C57BL/6 Mice | Lipopolysaccharide (LPS) | 20 mg/kg (i.p.) | Pro-inflammatory cytokine expression (liver) | Reduced LPS-induced increase | [1] |

| C57BL/6 Mice | Lipopolysaccharide (LPS) | 20 mg/kg (i.p.) | Pro-inflammatory cytokine expression (cerebellum) | Reduced LPS-induced increase (to a lesser extent) | [1] |

| Mice | Carrageenan | Not specified | Hyperalgesia and edema | Decreased, leading to faster recovery | [4] |

| Mice | Carrageenan | Not specified | Inflammatory markers in paw | Decreased | [4] |

| Mice | Carrageenan | Not specified | Inflammatory cell recruitment | Decreased | [4] |

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of PGD2-G's bioactivities.

In Vitro Anti-Inflammatory Assay in Macrophages

This protocol is based on methodologies described by Alhouayek et al. (2013).[1][2]

Objective: To assess the effect of PGD2-G on pro-inflammatory cytokine expression in LPS-stimulated macrophages.

Materials:

-

J774 or RAW264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)

-

Lipopolysaccharide (LPS) from E. coli

-

Prostaglandin D2 1-glyceryl ester (PGD2-G)

-

TRIzol reagent or equivalent for RNA extraction

-

Reverse transcription kit

-

qPCR master mix and primers for target genes (e.g., IL-1β, TNF-α, and a housekeeping gene like GAPDH)

Procedure:

-

Cell Culture: Culture J774 or RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the macrophages in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

-

Treatment:

-

Pre-treat the cells with varying concentrations of PGD2-G (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.

-

Following pre-treatment, stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4-6 hours for mRNA analysis).

-

-

RNA Extraction:

-

Aspirate the culture medium and wash the cells with ice-cold PBS.

-

Lyse the cells directly in the well using TRIzol reagent and proceed with RNA extraction according to the manufacturer's protocol.

-

-

Reverse Transcription:

-

Quantify the extracted RNA and perform reverse transcription to synthesize cDNA using a suitable kit.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA, specific primers for the target genes, and a qPCR master mix.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

-

In Vivo Anti-Inflammatory Assay in a Mouse Model of Systemic Inflammation

This protocol is a generalized procedure based on the model described by Alhouayek et al. (2013).[1][2]

Objective: To evaluate the in vivo anti-inflammatory effects of PGD2-G in an LPS-induced systemic inflammation model.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Lipopolysaccharide (LPS) from E. coli

-

Prostaglandin D2 1-glyceryl ester (PGD2-G)

-

Sterile saline

-

Anesthetic agent (e.g., isoflurane)

-

Materials for tissue collection and processing (e.g., syringes, tubes, RNA stabilization solution)

Procedure:

-

Animal Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.

-

Grouping: Randomly divide the mice into experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, PGD2-G + LPS).

-

Dosing:

-

Administer PGD2-G (e.g., 20 mg/kg) or vehicle intraperitoneally (i.p.).

-

After a specified pre-treatment time (e.g., 30 minutes), induce systemic inflammation by i.p. injection of LPS (e.g., 1 mg/kg).

-

-

Monitoring and Sample Collection:

-

Monitor the animals for signs of inflammation.

-

At a predetermined time point post-LPS injection (e.g., 6 hours), euthanize the mice.

-

Collect blood via cardiac puncture for serum cytokine analysis.

-

Perfuse the animals with saline and collect tissues of interest (e.g., liver, spleen, brain).

-

-

Tissue Processing and Analysis:

-

Homogenize the tissues for protein or RNA analysis.

-

Measure pro-inflammatory cytokine levels in serum and tissue homogenates using ELISA or qPCR.

-

Analyze spleen weight as a general marker of inflammation.

-

Figure 3: General Experimental Workflows.

Conclusion and Future Directions

Prostaglandin D2 1-glyceryl ester is a promising endogenous lipid mediator with potent anti-inflammatory properties. Its unique biosynthesis from the endocannabinoid 2-AG via COX-2 and its multimodal mechanism of action, involving both DP1 and PPARγ signaling, make it a compelling target for the development of novel anti-inflammatory therapeutics. The data summarized herein provide a solid foundation for its anti-inflammatory potential.

Future research should focus on a more detailed characterization of its downstream signaling pathways, a comprehensive evaluation of its efficacy in a wider range of preclinical inflammatory models, and the development of stable synthetic analogs with improved pharmacokinetic properties. A deeper understanding of the interplay between the endocannabinoid and prostanoid systems, as exemplified by PGD2-G, will undoubtedly open new avenues for the treatment of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]

- 8. Gene - ABHD6 [maayanlab.cloud]

Prostaglandin D2 (PGD2): A Bioactive Lipid Mediator in Health and Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a prominent member of the prostaglandin family, a group of lipid compounds derived from arachidonic acid. As a bioactive lipid mediator, PGD2 is involved in a wide array of physiological and pathological processes, ranging from the regulation of sleep and body temperature to orchestrating inflammatory responses and influencing the progression of various diseases. This technical guide provides a comprehensive overview of PGD2, with a focus on its synthesis, signaling pathways, diverse biological roles, and the methodologies employed in its study. A special emphasis is placed on its metabolism, including the formation and potential significance of its glutathione (B108866) conjugates.

PGD2 Synthesis and Metabolism

The biosynthesis of PGD2 is initiated from arachidonic acid, which is converted to the unstable intermediate prostaglandin H2 (PGH2) by the action of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] PGH2 is then isomerized to PGD2 by two distinct prostaglandin D synthases (PTGDS).[2]

-

Lipocalin-type PGD synthase (L-PGDS): Predominantly found in the central nervous system, L-PGDS is responsible for PGD2 production in the brain, where it plays a crucial role in sleep regulation.[3]

-

Hematopoietic PGD synthase (H-PGDS): Primarily expressed in immune cells such as mast cells and Th2 lymphocytes, H-PGDS is a key enzyme in allergic and inflammatory responses.[3]

Once synthesized, PGD2 is a relatively unstable compound and is rapidly metabolized into various products, some of which are themselves bioactive.[4] A significant metabolic pathway involves the formation of glutathione (GSH) conjugates. The dehydration product of PGD2, 9-deoxy-delta 9,delta 12(E)-prostaglandin D2, can readily conjugate with GSH.[5] Furthermore, the PGD2 metabolite 15-deoxy-Δ12,14-prostaglandin J2 (15d-PGJ2) can form conjugates with both glutathione (15dPGJ2-GS) and cysteine (15dPGJ2-Cys) in immune cells.[3] This conjugation is thought to play a role in the resolution of inflammation.[3]

The major urinary metabolite of PGD2 is tetranor-PGDM, and its levels can serve as a biomarker for in vivo PGD2 production, particularly in the context of food allergies.[6]

PGD2 Signaling Pathways

PGD2 exerts its diverse biological effects by binding to two distinct G protein-coupled receptors (GPCRs): the D prostanoid receptor 1 (DP1) and the D prostanoid receptor 2 (DP2), also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).[7][8] These two receptors are often co-expressed on the same cells but trigger opposing downstream signaling cascades.[9]

-

DP1 Receptor Signaling: The DP1 receptor is coupled to a Gs protein.[10] Upon activation by PGD2, it stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[10][11] This pathway is generally associated with anti-inflammatory and protective effects, such as vasodilation and inhibition of platelet aggregation.[7][12]

-

DP2 (CRTH2) Receptor Signaling: In contrast, the DP2 receptor is coupled to a Gi protein.[13] Its activation by PGD2 inhibits adenylyl cyclase, leading to a decrease in cAMP levels and an increase in intracellular calcium.[10] This signaling pathway is predominantly pro-inflammatory, mediating the chemotaxis and activation of immune cells like Th2 cells, eosinophils, and basophils.[7]

Physiological and Pathological Roles of PGD2

The dual receptor system of PGD2 underlies its complex and often contrasting roles in physiology and pathology.

Inflammation and Allergic Diseases

PGD2 is a key mediator in allergic inflammation, particularly in conditions like asthma and allergic rhinitis.[9] Mast cell-derived PGD2, acting through the DP2 receptor, promotes the recruitment and activation of Th2 cells, eosinophils, and basophils, which are central to the allergic cascade.[5][13] In asthmatic patients, PGD2 levels in bronchoalveolar lavage fluid can be significantly elevated.[3] PGD2 is a potent bronchoconstrictor, reported to be more powerful than histamine.[1]

Conversely, PGD2 signaling through the DP1 receptor can have anti-inflammatory effects.[14] For instance, DP1 activation can inhibit the migration of dendritic cells, thereby modulating the immune response.[14]

Cancer

The role of PGD2 in cancer is multifaceted and appears to be context-dependent. Several studies suggest that PGD2 can have anti-tumor effects. It has been shown to inhibit cancer cell survival, proliferation, and migration.[3][15] Furthermore, PGD2 can remodel the tumor microenvironment by promoting the secretion of certain chemokines and cytokines that inhibit tumor progression.[3] Reduced expression of PGD2 has been associated with a poor prognosis in several cancers, including gastric, breast, lung, and pancreatic cancer.[3][15] In some contexts, PGD2 can also inhibit tumor angiogenesis.[3]

Nervous System

In the central nervous system, PGD2 is involved in regulating sleep, body temperature, and pain perception.[1][11] It can also exhibit neuroprotective effects. For instance, upon nerve cell damage, PGD2 can promote the production of neurotrophic factors by astrocytes.[3] Activation of the DP1 receptor has been shown to protect neurons from excitotoxic injury.[11]

Other Roles

-

Male Sexual Development: PGD2 plays a role in male sexual development through a feedforward loop with the SOX9 transcription factor.[4]

-

Hair Growth: Elevated levels of PGD2 have been implicated in the inhibition of hair growth and may be a contributing factor in male pattern baldness.[4]

Quantitative Data on PGD2 and its Interactions

| Parameter | Value | Context | Reference |

| Potency as a Bronchoconstrictor | 10.2x more potent than histamine | In airways | [1] |

| Potency as a Bronchoconstrictor | 3.5x more potent than PGF2a | In airways | [1] |

| Concentration in Asthma | Over 150x higher than controls | Bronchial samples from asthmatics | [1] |

| Concentration in CNS (Rat) | ~500 pmol/g tissue (hippocampus) | Central Nervous System | [10] |

| Concentration in CNS (Rat) | ~250 pmol/g tissue (cerebral cortex) | Central Nervous System | [10] |

| Concentration in CNS (Mouse) | ~40 pg/mg tissue (spinal cord) | Central Nervous System | [10] |

| Plasma Levels (Infusion) | 724-1444 pg/ml | Following intravenous infusion | [8] |

Experimental Protocols for PGD2 Research

Quantification of PGD2

Accurate quantification of PGD2 is crucial for understanding its roles. Due to its instability, direct measurement can be challenging, and often, its stable metabolites are quantified instead.[4]

1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the specific and sensitive quantification of PGD2 and its metabolites.

-

Sample Preparation: Biological samples (e.g., plasma, cell culture supernatants) are often subjected to solid-phase extraction to purify and concentrate the prostaglandins.

-

Chromatography: Reversed-phase liquid chromatography is used to separate PGD2 from other lipids and isomers like PGE2. A phenyl-hexyl stationary phase can provide good separation.

-

Mass Spectrometry: Negative ion electrospray ionization is typically used. Multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions enhances selectivity and sensitivity. For PGD2, the deprotonated molecule at m/z 351 is often monitored.

-

Internal Standards: Deuterated PGD2 (e.g., d4-PGD2) is used as an internal standard to correct for extraction losses and matrix effects.

2. Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available for the quantification of PGD2. These are competitive immunoassays that offer a higher throughput than LC-MS/MS but may have limitations in terms of specificity due to potential cross-reactivity with other prostaglandins.

Receptor Binding Assays

These assays are used to determine the affinity of ligands (agonists or antagonists) for the DP1 and DP2 receptors.

-

Principle: Radioligand binding assays are commonly employed. A radiolabeled ligand with known high affinity for the receptor (e.g., [3H]PGD2) is incubated with a source of the receptor (e.g., cell membranes from cells overexpressing the receptor).

-

Procedure: The ability of a test compound to compete with the radioligand for binding to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

Data Analysis: The IC50 value can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Cellular Functional Assays

These assays measure the downstream consequences of receptor activation.

-

cAMP Measurement: To assess DP1 and DP2 receptor activity, changes in intracellular cAMP levels can be measured using commercially available kits (e.g., ELISA or time-resolved fluorescence resonance energy transfer - TR-FRET assays). DP1 agonists will increase cAMP, while DP2 agonists will decrease forskolin-stimulated cAMP levels.

-

Calcium Mobilization Assays: Activation of the DP2 receptor leads to an increase in intracellular calcium. This can be measured using fluorescent calcium indicators (e.g., Fura-2, Fluo-4) and a fluorescence plate reader or microscope.

-

Chemotaxis Assays: The ability of PGD2 to induce the migration of immune cells (e.g., eosinophils, Th2 cells) can be assessed using Boyden chamber assays or other migration systems. The number of cells that migrate towards a gradient of PGD2 is quantified.

PGD2 as a Drug Development Target

The central role of PGD2 in allergic inflammation has made its receptors, particularly DP2, attractive targets for drug development. DP2 receptor antagonists have been investigated for the treatment of asthma and other allergic conditions. The rationale is that blocking the pro-inflammatory effects of PGD2 mediated by DP2 could reduce airway inflammation and alleviate symptoms.

Conversely, DP1 receptor agonists may have therapeutic potential in conditions where enhancing the anti-inflammatory and protective effects of PGD2 is desirable.

Conclusion

Prostaglandin D2 is a pleiotropic bioactive lipid mediator with a complex and often dichotomous range of biological activities, largely dictated by its engagement with the DP1 and DP2 receptors. Its roles in inflammation, cancer, and neurological processes are areas of intense research. A thorough understanding of its synthesis, metabolism, and signaling pathways is essential for elucidating its precise functions in health and disease and for the development of novel therapeutic strategies targeting this important signaling molecule. The formation of glutathione conjugates represents an important aspect of its metabolism that may contribute to the resolution of inflammation and warrants further investigation.

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Biosynthesis of prostaglandin 15dPGJ2 -glutathione and 15dPGJ2-cysteine conjugates in macrophages and mast cells via MGST3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Item - On the role of PGD2 metabolites as markers of mast cell activation in asthma - Karolinska Institutet - Figshare [openarchive.ki.se]

- 5. Conjugation of 9-deoxy-delta 9,delta 12(E)-prostaglandin D2 with intracellular glutathione and enhancement of its antiproliferative activity by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Prostaglandin D2 metabolite in urine is an index of food allergy [a.u-tokyo.ac.jp]

- 7. What are PGD2 receptor modulators and how do they work? [synapse.patsnap.com]

- 8. Prostaglandin D2 receptor - Wikipedia [en.wikipedia.org]

- 9. Formation of thiol conjugates of 9-deoxy-delta 9,delta 12(E)-prostaglandin D2 and delta 12(E)-prostaglandin D2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Stereoselective conjugation of prostaglandin A2 and prostaglandin J2 with glutathione, catalyzed by the human glutathione S-transferases A1-1, A2-2, M1a-1a, and P1-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Prostaglandin D2 (PG D2), Urine - Quest Diagnostics - Lab Results explained | HealthMatters.io [healthmatters.io]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Analyses of prostaglandin D2 metabolites in urine: comparison between enzyme immunoassay and negative ion chemical ionisation gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Cellular Sources of Prostaglandin D2-1-Glyceryl Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2-1-glyceryl ester (PGD2-G) is a bioactive lipid mediator derived from the oxygenation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by the cyclooxygenase-2 (COX-2) enzyme.[1][2] This molecule stands at the intersection of the endocannabinoid and prostanoid signaling pathways, suggesting a unique role in various physiological and pathophysiological processes, including inflammation.[2][3] Unlike its corresponding free acid prostaglandin, PGD2, the biological activities and cellular sources of PGD2-G are still under active investigation. This technical guide provides a comprehensive overview of the known cellular sources of PGD2-G, the biosynthetic pathways involved, quantitative data on its production, and detailed experimental protocols for its detection and quantification.

Cellular Sources and Biosynthesis

The primary cellular sources identified for the production of Prostaglandin D2-1-glyceryl ester are cells of the immune system, particularly macrophages and monocytes.[4][5] Evidence also points towards its synthesis in inflamed tissues and potentially the brain, given the presence of its precursor, 2-AG, and the necessary enzymatic machinery in these locations.[1]

The biosynthesis of PGD2-G is a multi-step enzymatic process initiated by the release of 2-AG from the cell membrane. The key enzymes involved in this pathway are Cyclooxygenase-2 (COX-2) and Prostaglandin D synthase (PGDS).[1][2]

Biosynthetic Pathway of this compound

Caption: Biosynthetic pathway of this compound.

Quantitative Data on Production

Direct absolute quantitative data for this compound is limited in the current literature. However, studies on its precursor, 2-AG, and its hydrolysis product, PGD2, provide valuable context for the biosynthetic capacity of various cell types. The following tables summarize the available qualitative and quantitative data.

Table 1: Cellular Production of this compound (PGD2-G)

| Cell Type/Model | Key Findings | Reference(s) |

| Murine Macrophage-like Cells (J774) | Lipopolysaccharide (LPS) stimulation increases PGD2-G levels. | [2] |

| Murine Macrophage-like Cells (RAW 264.7) | PGD2-2-glyceryl ester is a primary COX-2 metabolite of 2-AG, which then equilibrates to the more stable 1-glyceryl ester form. | [4] |

| Human Monocytic Cell Line (THP-1) | These cells are used as a model to study the catabolism of PGD2-G by the enzyme carboxylesterase 1 (CES1). | [6] |

| In vivo Mouse Model of Inflammation | Administration of PGD2-G reduces lipopolysaccharide-induced inflammation. | [3] |

Table 2: Production of Prostaglandin D2 (PGD2) in Relevant Cell Types

| Cell Type | Stimulus | PGD2 Concentration | Reference(s) |

| Human Peripheral Blood Monocytes | LPS/IFN-γ | Up to 50 ng/mg protein | [5] |

| Human Monocyte-Derived Macrophages | LPS/IFN-γ | Significantly lower than monocytes | [5] |

| Murine Macrophage-like Cells (RAW 264.7) | LPS (0.1 µg/mL) | ~40 ng/mL (peak at 6 hours) | [7] |

Experimental Protocols

The gold standard for the quantification of PGD2-G and related lipid mediators is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following is a generalized protocol based on methods developed for the analysis of prostaglandins (B1171923).

Sample Preparation (from Cell Culture Supernatants)

-

Collection: Collect cell culture supernatant and centrifuge at 10,000 x g for 10 minutes at 4°C to remove cellular debris.

-

Internal Standard Spiking: Add an appropriate deuterated internal standard (e.g., PGD2-d4-glyceryl ester, if available, or PGD2-d4 as a close surrogate) to the supernatant to account for sample loss during extraction.

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the acidified supernatant (pH ~3.5 with formic acid) onto the cartridge.

-